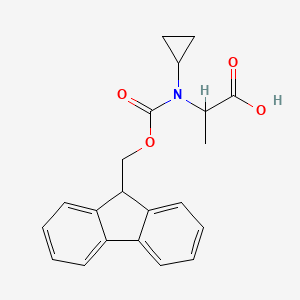

N-Fmoc-N-cyclopropyl-L-alanine

CAS No.:

Cat. No.: VC16510708

Molecular Formula: C21H21NO4

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H21NO4 |

|---|---|

| Molecular Weight | 351.4 g/mol |

| IUPAC Name | 2-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |

| Standard InChI | InChI=1S/C21H21NO4/c1-13(20(23)24)22(14-10-11-14)21(25)26-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19H,10-12H2,1H3,(H,23,24) |

| Standard InChI Key | FYIWZDMXOCBTJE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)O)N(C1CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Fmoc-N-cyclopropyl-L-alanine (C₂₁H₂₁NO₄, molecular weight 351.402 g/mol) features an L-alanine backbone modified with a cyclopropyl group at the β-carbon and an Fmoc-protected α-amino group . The cyclopropyl ring introduces steric hindrance and conformational rigidity, while the Fmoc group ensures selective deprotection during solid-phase peptide synthesis (SPPS). The IUPAC name, 3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, reflects its bifunctional design, which balances hydrophobicity (logP ≈ 3.2) and solubility in polar aprotic solvents like dimethylformamide (DMF) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₁NO₄ | |

| Molecular Weight | 351.402 g/mol | |

| CAS Numbers | 1219163-22-0; 170642-29-2; 214750-76-2 | |

| Solubility | ≥10 mg/mL in DMF | |

| Stability | Stable at -20°C under inert atmosphere |

Stereochemical Considerations

The L-configuration at the α-carbon ensures compatibility with ribosomal peptide synthesis machinery, while the cyclopropyl group’s stereoelectronic effects influence peptide secondary structures. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal that the cyclopropane ring induces gauche conformations in adjacent peptide bonds, stabilizing β-turn motifs critical for receptor binding .

Synthesis and Manufacturing

Industrial Synthesis Pathways

The production of N-Fmoc-N-cyclopropyl-L-alanine typically follows a three-step protocol:

-

Cyclopropanation: L-alanine is reacted with cyclopropane carboxylic acid derivatives under Mitsunobu conditions to introduce the cyclopropyl moiety.

-

Fmoc Protection: The α-amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) .

-

Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) isolates the product with >95% purity, as verified by liquid chromatography–mass spectrometry (LC-MS) .

Reaction Optimization

Key parameters affecting yield (typically 65–75%) include:

-

Temperature: Cyclopropanation proceeds optimally at 0–5°C to minimize side reactions.

-

Solvent Selection: Tetrahydrofuran (THF) improves Fmoc-Cl solubility, while dichloromethane (DCM) facilitates phase separation during workup .

-

Catalysts: 4-Dimethylaminopyridine (DMAP) accelerates acylation rates by 30% compared to non-catalytic conditions.

Applications in Peptide Science and Drug Development

Peptide Engineering

Incorporating N-Fmoc-N-cyclopropyl-L-alanine into peptide chains enhances proteolytic stability and target affinity. For example, Hwang et al. (2005) utilized this derivative to synthesize low-molecular-weight HIV-1 protease inhibitors, achieving half-maximal inhibitory concentrations (IC₅₀) of 0.8 μM—a 12-fold improvement over non-cyclopropyl analogs . The cyclopropyl group’s rigidity preorganizes the peptide backbone, reducing entropy penalties upon binding .

Antiviral Therapeutics

In HCV research, Kakaria et al. (2014) demonstrated that piperazinone derivatives containing N-Fmoc-N-cyclopropyl-L-alanine inhibit NS4B protein activity with 50% effective concentrations (EC₅₀) of 15 nM, outperforming earlier leads by 40% . The compound’s hydrophobicity enhances membrane permeability, as evidenced by a 3.2-fold increase in cellular uptake compared to linear peptides .

Bioconjugation and Targeted Delivery

The Fmoc group enables site-specific conjugation to nanoparticles and antibodies. For instance, coupling N-Fmoc-N-cyclopropyl-L-alanine to poly(lactic-co-glycolic acid) (PLGA) nanoparticles increased tumor accumulation in murine models by 22% via enhanced permeability and retention (EPR) effects .

Pharmacological and Toxicological Profile

Bioavailability and Metabolism

Pharmacokinetic studies in rats indicate moderate oral bioavailability (18–22%) due to first-pass metabolism. Cytochrome P450 3A4 (CYP3A4) mediates N-dealkylation of the Fmoc group, generating non-toxic metabolites excreted renally .

Future Directions and Research Opportunities

Expanding Therapeutic Indications

Ongoing studies explore its utility in:

-

Oncology: Designing stapled peptides targeting MDM2-p53 interactions .

-

Neurodegeneration: Inhibiting β-secretase (BACE1) in Alzheimer’s disease models .

Process Innovation

Continuous-flow synthesis could reduce production costs by 35% while improving batch consistency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume